molecular formula C17H14O3 B13894551 Prop-2-enyl 9-hydroxyfluorene-9-carboxylate

Prop-2-enyl 9-hydroxyfluorene-9-carboxylate

Katalognummer: B13894551
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: ADUIIXWDQWOMBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-enyl 9-hydroxyfluorene-9-carboxylate is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a prop-2-enyl group attached to the 9-hydroxyfluorene-9-carboxylate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 9-hydroxyfluorene-9-carboxylate typically involves the esterification of 9-hydroxyfluorene-9-carboxylic acid with prop-2-enyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-enyl 9-hydroxyfluorene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The prop-2-enyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Prop-2-enyl 9-hydroxyfluorene-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of prop-2-enyl 9-hydroxyfluorene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Hydroxyfluorene-9-carboxylic acid: Similar structure but lacks the prop-2-enyl group.

    2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: Contains a diethylaminoethyl group instead of prop-2-enyl.

Uniqueness

Prop-2-enyl 9-hydroxyfluorene-9-carboxylate is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C17H14O3

Molekulargewicht

266.29 g/mol

IUPAC-Name

prop-2-enyl 9-hydroxyfluorene-9-carboxylate

InChI

InChI=1S/C17H14O3/c1-2-11-20-16(18)17(19)14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h2-10,19H,1,11H2

InChI-Schlüssel

ADUIIXWDQWOMBA-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.